molecular formula C45H58N10O13 B065270 Nepadutant CAS No. 183747-35-5

Nepadutant

Cat. No.: B065270
CAS No.: 183747-35-5
M. Wt: 947.0 g/mol
InChI Key: NGCNKEZHGRXHNL-JSCJOTBSSA-N
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Description

Nepadutant, also known by its code name MEN-11420, is a glycosylated bicyclic cyclo hexapeptide drug. It acts as a highly selective tachykinin neurokinin-2 receptor antagonist. This compound was developed by the Menarini Group and has been investigated for the treatment of functional gastrointestinal disorders and asthma .

Preparation Methods

Nepadutant is synthesized using the Fmoc solid-phase synthetic method. The process involves sequentially coupling six substances to a resin carrier to obtain a peptide resin . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Nepadutant undergoes various chemical reactions, including:

Scientific Research Applications

Nepadutant has been extensively studied for its potential therapeutic applications, including:

Mechanism of Action

Nepadutant exerts its effects by selectively binding to and antagonizing tachykinin neurokinin-2 receptors. This interaction inhibits the binding of endogenous tachykinins, such as neurokinin A, thereby reducing receptor activation and subsequent physiological responses. The primary molecular targets are the neurokinin-2 receptors located in the gastrointestinal tract and other tissues .

Comparison with Similar Compounds

Nepadutant is unique among tachykinin neurokinin-2 receptor antagonists due to its glycosylated bicyclic cyclo hexapeptide structure. Similar compounds include:

This compound’s uniqueness lies in its specific receptor binding affinity and its potential therapeutic applications in gastrointestinal disorders and asthma .

Properties

CAS No.

183747-35-5

Molecular Formula

C45H58N10O13

Molecular Weight

947.0 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide

InChI

InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1

InChI Key

NGCNKEZHGRXHNL-JSCJOTBSSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C

SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

183747-35-5

Synonyms

Nepadutant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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